

Spectroscopic Profile of 2,6-Dinitroanisole: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	2,6-Dinitroanisole	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-Dinitroanisole**, a compound of interest for researchers and professionals in drug development and materials science. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,6-Dinitroanisole** and a key precursor, **1**-chloro-2,6-dinitrobenzene, are summarized in the tables below. This allows for a comparative understanding of their structural features.

Infrared (IR) Spectroscopy

While specific IR absorption bands for **2,6-Dinitroanisole** were not available in the surveyed literature, the typical spectral regions for aromatic nitro compounds are well-established. Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹.[1][2] Carboncarbon stretching vibrations within the aromatic ring typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1] The nitro group (NO₂) characteristically shows strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Detailed ¹H NMR data for the direct precursor, 1-chloro-2,6-dinitrobenzene, provides valuable insight into the expected spectrum of **2,6-Dinitroanisole**. The substitution of the chloro group with a methoxy group would lead to an upfield shift of the adjacent aromatic protons and the appearance of a singlet for the methoxy protons.

Compound	Proton (Position)	Chemical Shift (δ, ppm)	Solvent
1-chloro-2,6- dinitrobenzene	H-4	8.00 (d, 8.1Hz)	CDCl₃
H-3, H-5	7.62 (t, 8.1Hz)	CDCl ₃	

Note: The ¹H NMR chemical shift values for 1-chloro-2,6-dinitrobenzene were determined from an isomeric mixture[3].

Mass Spectrometry (MS)

The mass spectrum of **2,6-Dinitroanisole** provides key information about its molecular weight and fragmentation pattern under electron ionization.

Parameter	Value (m/z)
Molecular Ion [M]+	198.13
Top Peak	168
2nd Highest Peak	63
3rd Highest Peak	91

Data sourced from PubChem[4].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are representative of standard methodologies for the analysis of aromatic nitro compounds.



FT-IR Spectroscopy

- Sample Preparation: For solid samples, a small amount of 2,6-Dinitroanisole is finely
 ground with dry potassium bromide (KBr). The mixture is then pressed into a thin,
 transparent pellet. Alternatively, a solution can be prepared using a suitable solvent (e.g.,
 chloroform) and analyzed in a liquid cell.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **2,6-Dinitroanisole** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

 Sample Preparation: A dilute solution of 2,6-Dinitroanisole is prepared in a volatile organic solvent, such as dichloromethane or acetone.



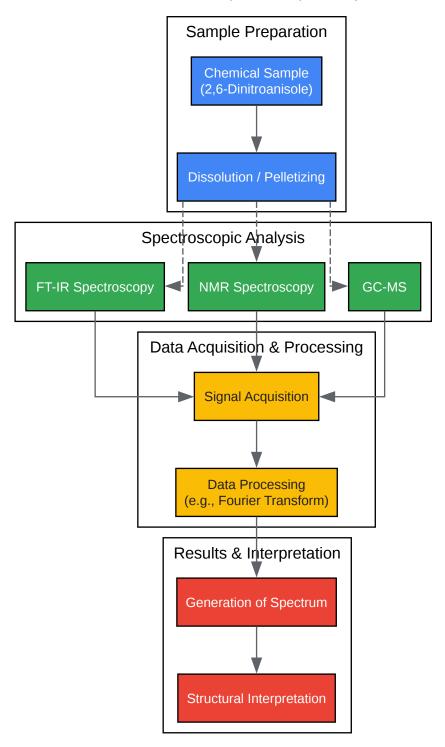
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
 The GC is equipped with a capillary column suitable for separating nitroaromatic compounds.
- GC Separation: A small volume of the sample is injected into the heated inlet of the GC,
 where it is vaporized. The sample is carried through the column by an inert carrier gas (e.g.,
 helium). The column temperature is programmed to ramp up, allowing for the separation of
 different components based on their boiling points and interactions with the column's
 stationary phase.
- MS Analysis: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded, allowing for the identification of the compound based on its mass spectrum and retention time.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Dinitroanisole**.



General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.



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